3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde

Catalog No.
S15664710
CAS No.
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde

Product Name

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde

IUPAC Name

5-ethyl-2-propylpyrazole-3-carbaldehyde

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-3-5-11-9(7-12)6-8(4-2)10-11/h6-7H,3-5H2,1-2H3

InChI Key

XUZVSKSXYJYMFR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)CC)C=O

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde is a chemical compound characterized by its unique pyrazole ring structure, which includes an ethyl group at the 3-position, a propyl group at the 1-position, and a carbaldehyde functional group at the 5-position. This compound has a molecular formula of C10H14N2O and is recognized for its potential applications in organic chemistry and pharmaceuticals due to its distinct physical and chemical properties.

  • Nucleophilic Addition: The carbonyl group in the carbaldehyde can react with nucleophiles, resulting in the formation of alcohols or other derivatives.
  • Reduction: The aldehyde functional group can be reduced to form primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation: The aldehyde can be oxidized to produce corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Substitution Reactions: The ethyl and propyl groups can participate in substitution reactions with various nucleophiles under appropriate conditions.

Research indicates that derivatives of 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde exhibit notable biological activities. These compounds may interact with various biological targets, potentially leading to antimicrobial, anti-inflammatory, and anticancer effects. Studies have suggested that such pyrazole derivatives could inhibit enzymes involved in inflammatory pathways or modulate receptor activities related to cell proliferation.

The synthesis of 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves treating a suitable pyrazole derivative with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 5-position.
  • One-Pot Cyclization: A one-pot cyclization reaction involving hydrazone intermediates can also be employed to synthesize this compound efficiently.
  • Standard Organic Synthesis Techniques: Techniques such as refluxing in appropriate solvents with catalysts can be utilized to optimize yield and purity.

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde finds applications across various fields:

  • Organic Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives.
  • Pharmaceutical Development: The compound is studied for its potential therapeutic applications, particularly in drug discovery aimed at treating inflammatory diseases and infections.
  • Material Science: It may be utilized in developing new materials due to its unique chemical properties.

Interaction studies involving 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde focus on understanding how this compound interacts with biological systems. These studies often examine its binding affinity to specific enzymes or receptors, assessing its potential as a lead compound for drug development. Research has shown that modifications to the pyrazole structure can significantly influence its biological activity and interaction profile.

Several compounds share structural similarities with 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUniqueness
4-Chloro-3-methyl-1-propyl-1H-pyrazoleLacks carbaldehyde groupFocused on pyrazole ring properties
5-Chloro-3-methyl-1H-pyrazoleContains a chloro group at the 5-positionDifferent halogen substitution affects reactivity
3-Ethyl-1H-pyrazoleLacks propyl and carbaldehyde groupsSimpler structure with fewer substituents
4-Bromo-3-methyl-1-propyl-pyrazoleBromine instead of chlorineHalogen variation affects biological activity

The uniqueness of 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde lies in its specific combination of functional groups and structural features that confer distinct biological activities not found in its analogs. Its unique substitution pattern on the pyrazole ring enhances its potential for diverse applications in research and development.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

166.110613074 g/mol

Monoisotopic Mass

166.110613074 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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